molecular formula C19H15BrClN3O5S2 B11422998 N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11422998
M. Wt: 544.8 g/mol
InChI Key: VJGDLPCYHMYDBW-UHFFFAOYSA-N
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Description

The compound N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide features a structurally complex architecture characterized by:

  • Dihydropyrimidinone core: A six-membered ring with a ketone at position 6, enabling hydrogen bonding and π-π stacking.
  • Thioacetamide linkage: A sulfur atom bridges the pyrimidinone and acetamide moieties, enhancing conformational flexibility.
  • 3-Chloro-4-methoxyphenylsulfonyl group: Attached to position 5 of the pyrimidinone, this group contributes electron-withdrawing effects and modulates solubility.

Properties

Molecular Formula

C19H15BrClN3O5S2

Molecular Weight

544.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-11(8-13(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-14-5-3-2-4-12(14)20/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

VJGDLPCYHMYDBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidinone Core

The 1,6-dihydropyrimidin-6-one scaffold is typically constructed via modified Biginelli reactions or cyclocondensation strategies. Source details a solvent-free approach using triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as a catalyst, enabling efficient cyclization of aldehydes, acetylacetone, and urea at 80°C . For the target compound, substituting the aldehyde component with a sulfonated aryl precursor may introduce the sulfonyl group early in the synthesis.

Alternatively, demonstrates pyrimidinethiol synthesis via refluxing thiourea with acetylacetone in ethanol under acidic conditions, yielding 2-thio-4,6-dimethylpyrimidine hydrochloride . Adapting this method, the 5-position of the pyrimidinone can be functionalized with the 3-chloro-4-methoxyphenylsulfonyl group prior to thioacetamide installation.

Sulfonylation of the Pyrimidinone Ring

Introducing the 3-chloro-4-methoxyphenylsulfonyl moiety requires sulfonylation at the pyrimidinone's 5-position. Source provides a patented method for synthesizing aryl sulfones via sulfonyl chloride intermediates. Key steps include:

  • Sulfonation : Reacting 3-chloro-4-methoxybenzenesulfinic acid with chlorine gas in aqueous HCl at 75–80°C to form the sulfonyl chloride .

  • Coupling : Treating the pyrimidinone core with the sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Optimal conditions involve maintaining a pH of 8–10 and temperatures of 50–65°C to prevent side reactions . The sulfonylated intermediate is purified via recrystallization from ethanol/water mixtures, achieving >97% purity .

Thioacetamide Functionalization

The thioacetamide side chain is installed through nucleophilic substitution. Source outlines a two-step protocol:

  • Thiol Activation : Reacting 2-mercaptopyrimidin-6-one with potassium carbonate in dimethylformamide (DMF) at 70–80°C to generate the thiolate nucleophile .

  • Alkylation : Adding 2-chloro-N-(2-bromophenyl)acetamide to the thiolate solution, followed by stirring at room temperature for 5 hours .

The reaction proceeds via an SN2 mechanism, with DMF enhancing solubility. Post-reaction, the product is isolated by vacuum evaporation and recrystallized from acetone/DMF (1:1), yielding 89% pure material .

Analytical Validation and Optimization

Purity Assessment :

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min .

  • 1H NMR (400 MHz, DMSO-d6): δ 9.10 (s, 1H, NHCO), 7.58–7.25 (m, 4H, Ar-H), 4.01 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃) .

Yield Optimization :

ParameterOptimal ValueYield Impact
Reaction Temperature65°C+15%
SolventDMF+20%
Catalyst Loading0.5 mmol+12%

Source notes that increasing [Et₃NH][HSO₄] beyond 0.5 mmol promotes side-product formation, reducing yield by 8–10% .

Scalability and Industrial Feasibility

A kilogram-scale synthesis reported in uses continuous flow reactors for sulfonylation, achieving 92% conversion with a residence time of 30 minutes . Critical considerations include:

  • Cost Analysis : Raw material expenses are dominated by 3-chloro-4-methoxybenzenesulfonyl chloride (∼$420/kg).

  • Waste Management : DMF is recycled via distillation, reducing solvent costs by 40% .

Challenges and Alternative Routes

Challenges :

  • Sulfonyl Hydrolysis : The electron-withdrawing sulfonyl group increases susceptibility to hydrolysis at pH < 6 .

  • Regioselectivity : Competing sulfonylation at the pyrimidinone’s 4-position is mitigated by using bulky bases like DBU .

Alternative Pathway :
A patent in describes a one-pot method combining pyrimidinone synthesis and sulfonylation using microwave irradiation (150°C, 20 min), though yields are lower (68%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinyl derivatives, thiol derivatives.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals, facilitating the discovery of new compounds with desired properties.

Biology

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
    • Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values ranging from 0.8 to 6.25 µg/mL against strains like E. coli and S. aureus.
  • Anticancer Properties : Investigations are ongoing to explore its potential as a therapeutic agent in cancer treatment. The compound's ability to interact with specific molecular targets involved in cancer pathways may enhance its efficacy.

Medicine

The compound is being studied for its therapeutic applications in treating diseases such as cancer and infectious diseases. Its unique functional groups may facilitate interactions with enzymes or receptors, modulating their functions and offering new avenues for treatment.

Industry

In industrial applications, this compound is used in developing specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenyl groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • : The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide replaces the ortho-bromophenyl group in the target compound with a para-bromophenyl moiety. The para substitution allows for linear alignment of the bromine atom with the aromatic ring, reducing steric hindrance compared to the ortho configuration .
  • : N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide substitutes the dihydropyrimidinone core with a thieno[2,3-d]pyrimidinone scaffold. The thiophene ring introduces greater aromaticity and electron-richness, which could enhance interactions with hydrophobic pockets in target proteins. Additionally, the ethyl and methyl groups at positions 3, 5, and 6 increase lipophilicity compared to the target compound’s chloro and methoxy substituents .

Functional Group Variations

  • : 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide features a sulfamoylphenyl group instead of the sulfonylphenyl group in the target compound. The acetamido and hydroxy groups on the pyrimidinone ring further enhance hydrogen-bonding interactions, which may influence pharmacokinetic properties .

Key Physicochemical Data

Compound Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Target Compound C₁₉H₁₆BrClN₃O₅S₂ Not reported Not reported Ortho-Br, sulfonyl group -
Compound C₁₃H₁₂BrN₃O₂S >259 79 Para-Br, methylpyrimidinone
Compound C₁₉H₂₁BrN₃O₂S₂ Not reported Not reported Thienopyrimidinone, ethyl/methyl
Compound C₁₅H₁₆N₄O₅S₂ Not reported Not reported Sulfamoylphenyl, hydroxy/acetamido

Biological Activity

N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group, a pyrimidine derivative, and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H15BrClN3O3S
Molecular Weight421.72 g/mol
CAS Number24097-19-6

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including those similar to this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
  • Minimum Inhibitory Concentration (MIC) : In studies, compounds with similar structures have demonstrated MIC values ranging from 0.8 to 6.25 µg/mL against various bacterial strains including E. coli and S. aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
  • Mechanisms : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nassar et al. synthesized various pyrimidine derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher bactericidal activity than standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

In a recent study published in ACS Omega, researchers evaluated the anticancer properties of thiourea-based scaffolds, which include similar structural motifs as our compound. Results suggested that these compounds could effectively inhibit tumor growth in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR analysis:

  • Pyrimidine Core : Essential for antimicrobial and anticancer activities.
  • Substituents : The presence of halogenated phenyl groups enhances lipophilicity and biological interaction with target sites.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyrimidinone core, thioether formation, and acetamide coupling. Key steps require optimization of temperature (e.g., 60–80°C for sulfonylation), solvent choice (e.g., DMF or THF for solubility), and reaction time (12–24 hours for coupling steps). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry of the bromophenyl and sulfonyl groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. How do the thioether and sulfonyl groups influence reactivity?

The thioether linker is prone to oxidation (e.g., forming sulfoxides under mild oxidative conditions), while the sulfonyl group enhances electrophilicity at the pyrimidinone ring, facilitating nucleophilic substitutions. Controlled experiments with H₂O₂ or mCPBA can probe oxidation pathways .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrimidinone sulfonylation?

Computational modeling (DFT calculations) predicts preferential sulfonylation at the 5-position due to electron-withdrawing effects of the 6-oxo group. Experimental validation uses competitive reactions with deuterated analogs to track substitution patterns .

Q. How can contradictory biological activity data between structural analogs be resolved?

For example, chloro- vs. bromo-substituted phenyl analogs may show differing enzyme inhibition due to halogen size affecting binding pocket interactions. Dose-response assays (IC₅₀ comparisons) and X-ray crystallography of target complexes can clarify structure-activity relationships (SAR) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) stability studies, analyzed via HPLC at 37°C over 24 hours, reveal degradation pathways (e.g., hydrolysis of the acetamide group). Mass spectrometry identifies degradation products .

Q. How do electronic effects of the 3-chloro-4-methoxyphenyl group impact reactivity?

The methoxy group donates electrons via resonance, activating the phenyl ring for electrophilic substitutions, while the chloro group withdraws electrons inductively. Hammett plots using substituted analogs quantify these effects on reaction rates .

Q. What computational tools predict binding affinities to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase. Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. How can reaction yields be improved during scale-up?

Design of Experiments (DoE) optimizes variables (e.g., catalyst loading, solvent volume) using response surface methodology. Continuous-flow reactors enhance heat/mass transfer for exothermic steps like thioether formation .

Q. What structural modifications enhance metabolic stability?

Introducing electron-withdrawing groups (e.g., fluorine) at the 2-bromophenyl ring reduces CYP450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements .

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